3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione
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Overview
Description
3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione: is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexadiene and contains two hydroxyl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione can be achieved through several methods. One common method involves the oxidation of 3,6-dimethylcyclohexa-3,5-diene-1,2-dione using suitable oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of biologically active compounds, including potential drug candidates. Its derivatives may exhibit antimicrobial, anticancer, or antioxidant activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- 2,6-Dihydroxy-4-methylcyclohexa-3,5-diene-1,2-dione
- 3,5-Dihydroxy-4,6-dimethylcyclohexa-3,5-diene-1,2-dione
- 2,5-Dihydroxy-3,6-dimethylcyclohexa-3,5-diene-1,4-dione
Uniqueness: 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups
Properties
CAS No. |
2188-79-6 |
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Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,3-dihydroxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h11-12H,1-2H3 |
InChI Key |
RRSIQEMLRDKPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)O)C |
Origin of Product |
United States |
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